Cas no 2679835-98-2 ((2S)-2-acetamido-4-phenoxybutanoic acid)
(2S)-2-acetamido-4-phenoxybutanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28276365
- (2S)-2-acetamido-4-phenoxybutanoic acid
- 2679835-98-2
-
- Inchi: 1S/C12H15NO4/c1-9(14)13-11(12(15)16)7-8-17-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1
- InChI Key: MTFADHBOHWMSHI-NSHDSACASA-N
- SMILES: O(C1C=CC=CC=1)CC[C@@H](C(=O)O)NC(C)=O
Computed Properties
- Exact Mass: 237.10010796g/mol
- Monoisotopic Mass: 237.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 75.6Ų
(2S)-2-acetamido-4-phenoxybutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28276365-1g |
(2S)-2-acetamido-4-phenoxybutanoic acid |
2679835-98-2 | 1g |
$1157.0 | 2023-09-09 | ||
| Enamine | EN300-28276365-5g |
(2S)-2-acetamido-4-phenoxybutanoic acid |
2679835-98-2 | 5g |
$3355.0 | 2023-09-09 | ||
| Enamine | EN300-28276365-10g |
(2S)-2-acetamido-4-phenoxybutanoic acid |
2679835-98-2 | 10g |
$4974.0 | 2023-09-09 | ||
| Enamine | EN300-28276365-0.05g |
(2S)-2-acetamido-4-phenoxybutanoic acid |
2679835-98-2 | 95.0% | 0.05g |
$972.0 | 2025-03-19 | |
| Enamine | EN300-28276365-0.1g |
(2S)-2-acetamido-4-phenoxybutanoic acid |
2679835-98-2 | 95.0% | 0.1g |
$1019.0 | 2025-03-19 | |
| Enamine | EN300-28276365-0.25g |
(2S)-2-acetamido-4-phenoxybutanoic acid |
2679835-98-2 | 95.0% | 0.25g |
$1065.0 | 2025-03-19 | |
| Enamine | EN300-28276365-0.5g |
(2S)-2-acetamido-4-phenoxybutanoic acid |
2679835-98-2 | 95.0% | 0.5g |
$1111.0 | 2025-03-19 | |
| Enamine | EN300-28276365-1.0g |
(2S)-2-acetamido-4-phenoxybutanoic acid |
2679835-98-2 | 95.0% | 1.0g |
$1157.0 | 2025-03-19 | |
| Enamine | EN300-28276365-2.5g |
(2S)-2-acetamido-4-phenoxybutanoic acid |
2679835-98-2 | 95.0% | 2.5g |
$2268.0 | 2025-03-19 | |
| Enamine | EN300-28276365-5.0g |
(2S)-2-acetamido-4-phenoxybutanoic acid |
2679835-98-2 | 95.0% | 5.0g |
$3355.0 | 2025-03-19 |
(2S)-2-acetamido-4-phenoxybutanoic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on (2S)-2-acetamido-4-phenoxybutanoic acid
Introduction to (2S)-2-acetamido-4-phenoxybutanoic Acid (CAS No. 2679835-98-2)
(2S)-2-acetamido-4-phenoxybutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2679835-98-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a chiral center at the (2S) position, exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of both an acetamido group and a phenoxybutyl side chain contributes to its complex reactivity and binding properties, making it a valuable candidate for further investigation in drug discovery and molecular biology.
The< strong>acetamido moiety, derived from acetic acid, introduces a polar amide functionality that can participate in hydrogen bonding interactions, enhancing the compound's solubility and affinity for biological targets. Conversely, the< strong>phenoxybutyl chain adds hydrophobicity and rigidity to the molecule, influencing its pharmacokinetic behavior. This balance of polar and non-polar features makes (2S)-2-acetamido-4-phenoxybutanoic acid a promising scaffold for designing novel therapeutic agents.
In recent years, the development of chiral pharmaceuticals has seen significant advancements, with many drugs on the market benefiting from enantiopure compounds that exhibit improved efficacy and reduced side effects. The stereochemistry of (2S)-2-acetamido-4-phenoxybutanoic acid is particularly noteworthy, as the (S)-configuration at the second carbon atom can critically influence its biological activity. Research has shown that enantiomeric excess in pharmaceutical compounds can lead to differential receptor binding affinities, metabolic stability, and overall pharmacological profiles.
Current studies in medicinal chemistry have highlighted the importance of optimizing molecular architecture to achieve desired biological outcomes. The< strong>structure-activity relationship (SAR) of (2S)-2-acetamido-4-phenoxybutanoic acid has been extensively explored through computational modeling and experimental synthesis. These efforts have revealed that subtle modifications around the chiral center and functional groups can significantly alter its interaction with biological targets. For instance, variations in the length or substitution pattern of the phenoxybutyl chain have been found to modulate binding affinity to specific enzymes or receptors.
The< strong>pharmaceutical industry has shown increasing interest in leveraging such chiral compounds for drug development. The ability to fine-tune stereochemical properties allows for the creation of highly selective therapeutics with minimal off-target effects. Additionally, advances in synthetic methodologies have made it possible to produce enantiomerically pure forms of complex molecules like (2S)-2-acetamido-4-phenoxybutanoic acid on an industrial scale.
Beyond its potential as a drug intermediate, (2S)-2-acetamido-4-phenoxybutanoic acid has also been explored as a tool compound in biochemical research. Its well-defined structure and functional groups make it an excellent candidate for studying enzyme mechanisms, protein-ligand interactions, and metabolic pathways. For example, researchers have utilized this compound to investigate the role of specific proteases or kinases in disease pathways, providing insights into potential therapeutic targets.
The< strong>synthetic pathways for (2S)-2-acetamido-4-phenoxybutanoic acid have been refined through multiple iterations to improve yield and purity. Key steps often involve asymmetric synthesis techniques such as chiral auxiliary-assisted reactions or transition metal-catalyzed transformations. These methods ensure high enantiomeric excess while minimizing byproduct formation, which is crucial for pharmaceutical applications where impurities can affect safety and efficacy.
In conclusion, (2S)-2-acetamido-4-phenoxybutanoic acid (CAS No. 2679835-98-2) represents a fascinating molecule with broad applications in pharmaceutical research and development. Its unique structural features—combining an acetamido group with a phenoxybutyl side chain—and stereochemical properties make it a versatile building block for novel therapeutics. As ongoing research continues to uncover new biological functions and synthetic possibilities, this compound is poised to play an increasingly important role in advancing medical science.
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